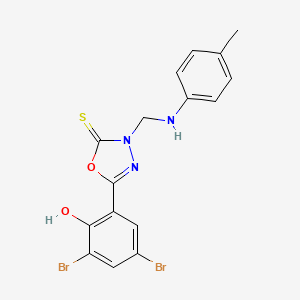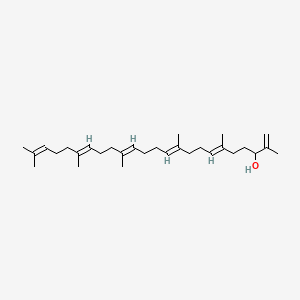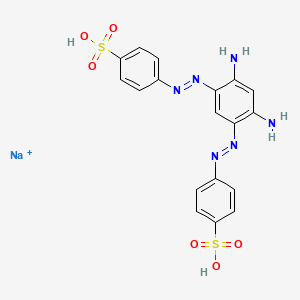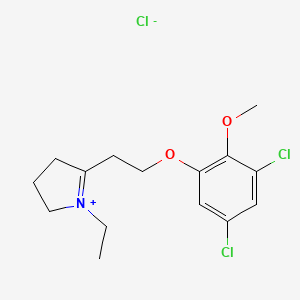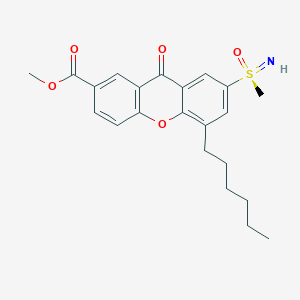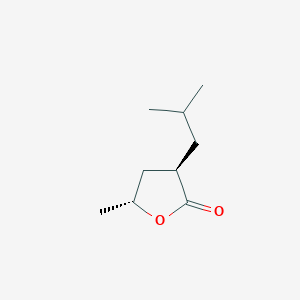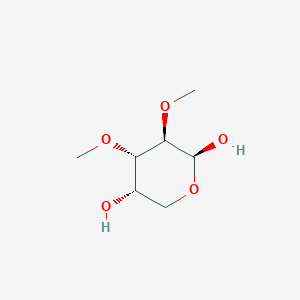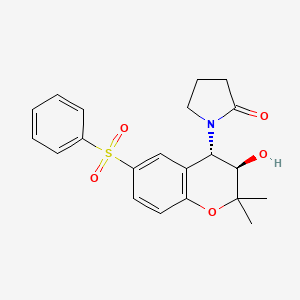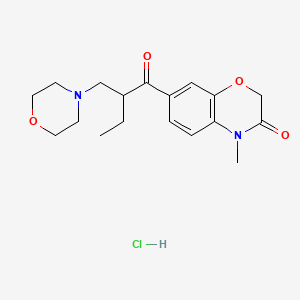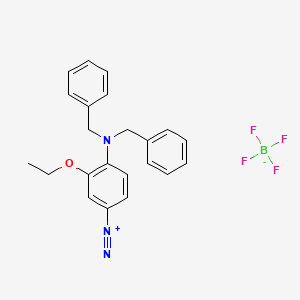
4-(Bis(phenylmethyl)amino)-3-ethoxybenzenediazonium tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bis(phenylmethyl)amino)-3-ethoxybenzenediazonium tetrafluoroborate is a diazonium salt that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound features a diazonium group attached to an aromatic ring, which is further substituted with bis(phenylmethyl)amino and ethoxy groups. The tetrafluoroborate anion serves as a counterion, providing stability to the diazonium cation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bis(phenylmethyl)amino)-3-ethoxybenzenediazonium tetrafluoroborate typically involves the diazotization of an aromatic amine precursor. The general synthetic route can be summarized as follows:
Aromatic Amine Precursor: The starting material is an aromatic amine, such as 4-(Bis(phenylmethyl)amino)-3-ethoxyaniline.
Diazotization Reaction: The aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Tetrafluoroborate Anion Exchange: The diazonium salt is then treated with tetrafluoroboric acid to precipitate the diazonium tetrafluoroborate salt.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of diazotization and anion exchange are scalable for industrial applications. The key considerations include maintaining low temperatures during diazotization to prevent decomposition and ensuring efficient anion exchange to obtain high-purity tetrafluoroborate salts.
Análisis De Reacciones Químicas
Types of Reactions
4-(Bis(phenylmethyl)amino)-3-ethoxybenzenediazonium tetrafluoroborate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides, through Sandmeyer reactions.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.
Common Reagents and Conditions
Sandmeyer Reactions: Copper(I) chloride, copper(I) bromide, or copper(I) cyanide in the presence of the diazonium salt.
Azo Coupling: Phenols or aromatic amines in alkaline conditions.
Reduction: Sodium sulfite or stannous chloride in acidic conditions.
Major Products Formed
Substitution Products: Halogenated, hydroxylated, or cyanated aromatic compounds.
Azo Dyes: Colored compounds formed from azo coupling reactions.
Aromatic Amines: Formed from the reduction of the diazonium group.
Aplicaciones Científicas De Investigación
4-(Bis(phenylmethyl)amino)-3-ethoxybenzenediazonium tetrafluoroborate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various aromatic compounds and dyes.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Bis(phenylmethyl)amino)-3-ethoxybenzenediazonium tetrafluoroborate primarily involves the reactivity of the diazonium group. The diazonium group can undergo electrophilic substitution reactions, where it acts as an electrophile and reacts with nucleophiles. The molecular targets and pathways involved depend on the specific reactions and applications, such as the formation of azo dyes through coupling reactions with phenols or aromatic amines.
Comparación Con Compuestos Similares
Similar Compounds
4-(Bis(phenylmethyl)amino)benzenediazonium tetrafluoroborate: Lacks the ethoxy group but shares similar reactivity.
3-Ethoxybenzenediazonium tetrafluoroborate: Lacks the bis(phenylmethyl)amino group but retains the ethoxy and diazonium functionalities.
4-Aminobenzenediazonium tetrafluoroborate: A simpler diazonium salt without the additional substituents.
Uniqueness
4-(Bis(phenylmethyl)amino)-3-ethoxybenzenediazonium tetrafluoroborate is unique due to the presence of both bis(phenylmethyl)amino and ethoxy groups, which can influence its reactivity and applications. The combination of these substituents can enhance its solubility, stability, and potential for forming diverse products through various chemical reactions.
Propiedades
Número CAS |
84788-07-8 |
|---|---|
Fórmula molecular |
C22H22BF4N3O |
Peso molecular |
431.2 g/mol |
Nombre IUPAC |
4-(dibenzylamino)-3-ethoxybenzenediazonium;tetrafluoroborate |
InChI |
InChI=1S/C22H22N3O.BF4/c1-2-26-22-15-20(24-23)13-14-21(22)25(16-18-9-5-3-6-10-18)17-19-11-7-4-8-12-19;2-1(3,4)5/h3-15H,2,16-17H2,1H3;/q+1;-1 |
Clave InChI |
NQMXZPCBBPPFGL-UHFFFAOYSA-N |
SMILES canónico |
[B-](F)(F)(F)F.CCOC1=C(C=CC(=C1)[N+]#N)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



